molecular formula C14H13NO2S B12959612 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid

4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid

Cat. No.: B12959612
M. Wt: 259.33 g/mol
InChI Key: AQQGHYNCCYSMSU-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid is a complex organic compound that incorporates both indene and thiazole moieties. These structural features make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of indene and thiazole moieties in 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yl)-2-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C14H13NO2S/c1-8-15-12(13(18-8)14(16)17)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,16,17)

InChI Key

AQQGHYNCCYSMSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2=CC3=C(CCC3)C=C2

Origin of Product

United States

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